1,1'Dibromoferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier MFCD01075755 1,1’-Dibromoferrocene It is a derivative of ferrocene, a well-known organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom
Vorbereitungsmethoden
1,1’-Dibromoferrocene: can be synthesized through several methods. One common synthetic route involves the bromination of ferrocene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically takes place in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the 1,1’-positions of the ferrocene molecule .
Industrial production methods for 1,1’-Dibromoferrocene may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
1,1’-Dibromoferrocene: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions often require the presence of a base and proceed under mild conditions.
Oxidation and Reduction: The ferrocene core can undergo oxidation to form ferrocenium ions or reduction to form ferrocene derivatives with different oxidation states.
Coupling Reactions: can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Dibromoferrocene: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organometallic compounds and materials. Its reactivity makes it valuable in the development of new catalysts and ligands.
Biology and Medicine: Research into ferrocene derivatives, including , explores their potential as anticancer agents, enzyme inhibitors, and diagnostic tools.
Industry: is used in the production of advanced materials, such as conductive polymers and molecular electronics.
Wirkmechanismus
The mechanism of action of 1,1’-Dibromoferrocene in various applications is largely dependent on its redox properties and ability to undergo substitution reactions. In biological systems, ferrocene derivatives can interact with cellular components, leading to oxidative stress or inhibition of specific enzymes. The bromine atoms in 1,1’-Dibromoferrocene can also facilitate binding to target molecules, enhancing its efficacy in medicinal applications .
Vergleich Mit ähnlichen Verbindungen
1,1’-Dibromoferrocene: can be compared with other ferrocene derivatives, such as:
1,1’-Dimethylferrocene: Unlike , this compound has methyl groups instead of bromine atoms, resulting in different reactivity and applications.
1,1’-Diacetylferrocene: This derivative has acetyl groups, which can undergo different chemical reactions compared to bromine-substituted ferrocene.
1,1’-Dichloroferrocene:
The uniqueness of 1,1’-Dibromoferrocene lies in its specific reactivity due to the presence of bromine atoms, which can participate in a variety of substitution and coupling reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H8Br2Fe |
---|---|
Molekulargewicht |
343.82 g/mol |
IUPAC-Name |
1-bromocyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1;+2 |
InChI-Schlüssel |
ANUJXWUVZHMJDL-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC=C1Br.[CH-]1C=CC=C1Br.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.